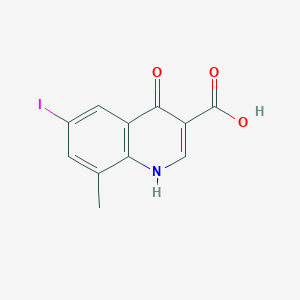

6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-iodo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO3/c1-5-2-6(12)3-7-9(5)13-4-8(10(7)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLXLWRIYLRXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C(C2=O)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352764 | |

| Record name | 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773865-48-8 | |

| Record name | 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. While direct experimental data for this specific molecule is limited in publicly available literature, this document compiles information on its ethyl ester precursor and related quinolone derivatives to offer valuable insights for research and development.

Core Structure and Properties

This compound belongs to the quinolone class of compounds, which are known for their broad-spectrum antibacterial activity. The core structure consists of a bicyclic quinolone ring system with an iodine atom at the 6-position, a methyl group at the 8-position, a ketone at the 4-position, and a carboxylic acid at the 3-position. The presence and position of these functional groups are expected to significantly influence the molecule's physicochemical properties and biological activity.

Physicochemical Properties

| Property | Value (for Ethyl Ester) | Reference |

| Molecular Formula | C13H12INO3 | [1] |

| Molecular Weight | 357.14 g/mol | [1] |

| Melting Point | >300 °C | [1] |

It is anticipated that the carboxylic acid will have a slightly lower molecular weight and potentially a higher melting point due to the possibility of forming strong intermolecular hydrogen bonds.

Synthesis Pathway

A plausible synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester, Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. This is a common final step in the synthesis of quinolone carboxylic acids.

Caption: Proposed synthesis of the target compound via hydrolysis.

Experimental Protocol: Hydrolysis of Ethyl Ester (Proposed)

This protocol is a generalized procedure based on common methods for the hydrolysis of quinolone ethyl esters. Optimization may be required for this specific substrate.

Materials:

-

Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

Sodium hydroxide (NaOH) or other suitable base

-

Hydrochloric acid (HCl) or other suitable acid

-

Ethanol

-

Water

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolution: Suspend Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate in a solution of aqueous ethanol.

-

Saponification: Add a stoichiometric excess of aqueous sodium hydroxide to the suspension.

-

Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. If any solid impurities are present, they can be removed by filtration.

-

Acidification: Slowly add concentrated hydrochloric acid to the filtrate with stirring until the pH is acidic, leading to the precipitation of the carboxylic acid.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid with cold water to remove any remaining salts.

-

Drying: Dry the purified this compound in a vacuum oven.

Potential Biological Activity and Applications

While no specific biological data has been found for this compound, the quinolone scaffold is a well-established pharmacophore in antimicrobial agents. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

The substituents on the quinolone ring play a crucial role in determining the antibacterial spectrum and potency. The presence of a halogen, such as iodine at the 6-position, and a methyl group at the 8-position could modulate the compound's activity, targeting spectrum, and pharmacokinetic properties. For instance, various substituted quinoline-3-carboxylic acids have demonstrated significant antibacterial and antifungal activities.[2][3] Some quinolone derivatives have also been investigated for their anti-HIV properties, targeting the reverse transcriptase enzyme.[4]

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological profile of this compound.

Experimental Workflow for Biological Screening

The following diagram outlines a general workflow for the initial biological screening of the title compound.

References

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS 773865-48-8

An In-Depth Technical Guide to 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 773865-48-8)

This technical guide provides a comprehensive overview of this compound, a quinolone derivative with potential applications in pharmaceutical research and drug development. Due to the limited availability of specific experimental data for this exact compound, this guide draws upon established knowledge of the broader class of quinoline-3-carboxylic acids to infer its probable synthesis, mechanism of action, and biological activities.

Core Compound Properties

| Property | Value | Source |

| CAS Number | 773865-48-8 | N/A |

| Molecular Formula | C₁₁H₈INO₃ | N/A |

| Molecular Weight | 329.10 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Synonyms | 6-Iodo-8-methyl-4-quinolone-3-carboxylic acid | N/A |

| Precursor | Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 951006-39-6) | [1] |

Synthesis

The synthesis of this compound can be logically approached through a two-step process involving the Gould-Jacobs reaction followed by ester hydrolysis. The Gould-Jacobs reaction is a well-established method for synthesizing the 4-hydroxyquinoline scaffold.[2][3]

A potential synthetic pathway is outlined below:

References

An In-depth Technical Guide on the Physicochemical Properties of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Disclaimer: Experimental data for the specific compound 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is not available in the public domain at the time of this report. This guide provides predicted physicochemical properties based on computational models and contextual experimental data for the parent compound, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Quinolone carboxylic acids are a significant class of heterocyclic compounds, forming the core scaffold of many antibacterial agents. Their physicochemical properties are pivotal in determining their pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion, and ultimately, their therapeutic efficacy. This technical guide focuses on the predicted physicochemical characteristics of the novel compound this compound and outlines the general experimental protocols for the synthesis and characterization of such derivatives.

Predicted Physicochemical Properties

Due to the absence of experimental data, the physicochemical properties of this compound have been predicted using computational models. These predictions offer a valuable starting point for further research and experimental design.

| Property | Predicted Value | Prediction Software/Method |

| Molecular Formula | C₁₁H₈INO₃ | - |

| Molecular Weight | 329.09 g/mol | - |

| Melting Point | > 300 °C (decomposes) | Based on related structures |

| Boiling Point | Not applicable (decomposes) | Based on related structures |

| logP | 2.5 - 3.5 | Various QSAR models |

| Aqueous Solubility | Low | General trend for the class |

| pKa (acidic) | 5.0 - 6.0 | ACD/Labs Percepta |

| pKa (basic) | 8.5 - 9.5 | ACD/Labs Percepta |

Physicochemical Properties of the Parent Compound

For comparative purposes, the experimentally determined physicochemical properties of the parent scaffold, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, are presented below.

| Property | Experimental Value | Reference |

| Molecular Formula | C₁₀H₇NO₃ | --INVALID-LINK-- |

| Molecular Weight | 189.17 g/mol | --INVALID-LINK-- |

| Melting Point | 273-275 °C (decomposes) | --INVALID-LINK-- |

| logP | 1.8 | --INVALID-LINK-- |

| Aqueous Solubility | 0.435 g/L | --INVALID-LINK-- |

| pKa (acidic) | 5.5 | --INVALID-LINK-- |

| pKa (basic) | 8.7 | --INVALID-LINK-- |

General Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and characterization of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives. These protocols can be adapted for the synthesis and property determination of this compound.

Synthesis: Gould-Jacobs Reaction

A common and versatile method for the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids is the Gould-Jacobs reaction.

Workflow for the Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives

Procedure:

-

Condensation: A substituted aniline (e.g., 4-iodo-2-methylaniline) is reacted with diethyl ethoxymethylenemalonate (EMME) in a suitable solvent (e.g., ethanol) and heated to form the enamine intermediate.

-

Cyclization: The enamine intermediate is added to a high-boiling point solvent, such as Dowtherm A, and heated to a high temperature (typically 240-260 °C) to induce thermal cyclization, yielding the ethyl ester of the quinolone.

-

Hydrolysis: The resulting quinolone ethyl ester is then subjected to alkaline hydrolysis, for instance, by refluxing with aqueous sodium hydroxide, to cleave the ester and form the sodium salt of the carboxylic acid.

-

Acidification: The reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the final 4-oxo-1,4-dihydroquinoline-3-carboxylic acid product.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like dimethylformamide (DMF) or acetic acid.

Physicochemical Property Determination

Workflow for Physicochemical Characterization

a) Melting Point:

The melting point is determined using Differential Scanning Calorimetry (DSC). A small, accurately weighed sample of the compound is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The temperature at which the endothermic peak of melting occurs is recorded as the melting point. For compounds that decompose, the onset of the decomposition peak is noted.

b) Aqueous Solubility:

The shake-flask method is a standard protocol. An excess amount of the solid compound is added to a known volume of water (or a buffer solution of a specific pH) in a sealed container. The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered or centrifuged to remove the undissolved solid. The concentration of the compound in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

c) pKa Determination:

Potentiometric titration is a common method. A solution of the compound in a co-solvent system (e.g., water-methanol) is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa values are determined from the inflection points of the titration curve. Alternatively, UV-spectrophotometry can be used by measuring the absorbance of the compound at different pH values.

d) logP (Octanol-Water Partition Coefficient):

The shake-flask method can also be used for logP determination. A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to separate the layers. The concentration of the compound in both the n-octanol and the aqueous phase is determined, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways

There is currently no published information regarding the biological activity or any associated signaling pathways for this compound. Research into the biological effects of this novel compound would be a necessary next step to elucidate its therapeutic potential and mechanism of action.

Conclusion

While experimental data for this compound is not yet available, this guide provides a framework for its investigation. The predicted physicochemical properties suggest it aligns with the general characteristics of the quinolone carboxylic acid class. The outlined synthetic and analytical protocols offer a clear path for its synthesis and experimental characterization. Further studies are warranted to validate these predictions and to explore the biological activities of this novel compound.

6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid molecular weight

An In-depth Technical Guide to 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a member of the quinolone class of compounds. Quinolones are a significant scaffold in medicinal chemistry, renowned for their broad-spectrum antibacterial activity and potential applications in antiviral and anticancer therapies.[1][2][3] This document details the physicochemical properties, synthesis, and potential biological activities of this specific derivative, targeting researchers, scientists, and professionals in drug development.

Chemical Properties and Data

This compound is a derivative of the core quinolone structure, characterized by an iodine atom at the C6 position and a methyl group at the C8 position. These substitutions are anticipated to modulate the compound's biological activity and pharmacokinetic profile.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₈INO₃ | Calculated |

| Molecular Weight | 329.09 g/mol | Calculated |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | >300°C (for ethyl ester) | [4] |

| Hydrogen Bond Donor Count | 1 | [4] (for ethyl ester) |

| Hydrogen Bond Acceptor Count | 4 | [4] (for ethyl ester) |

| XLogP3 | 3 | [4] (for ethyl ester) |

Note: Some data is derived from the ethyl ester derivative, Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxo-3-quinolinecarboxylate, due to the limited availability of data for the carboxylic acid form.

Synthesis and Experimental Protocols

The synthesis of quinolone derivatives can be achieved through various established methods, including the Gould-Jacobs reaction, Conrad-Limpach synthesis, and modern microwave-assisted protocols.[5][6] A general and efficient approach for synthesizing iodo-quinoline derivatives is a one-pot, three-component reaction.[7]

General Synthesis Protocol (Adapted from Doebner Synthesis)

This protocol describes a plausible method for synthesizing the title compound starting from 4-iodo-2-methylaniline, an aldehyde, and pyruvic acid.

Materials:

-

4-iodo-2-methylaniline

-

Glyoxylic acid (or a suitable aldehyde precursor)

-

Pyruvic acid

-

Trifluoroacetic acid (TFA) as a catalyst

-

Acetic acid as a solvent

-

Ethanol for washing

-

Dichloromethane for recrystallization

Procedure:

-

Dissolve 1 mmol of the aldehyde component (e.g., glyoxylic acid) in a minimal amount of acetic acid in a round-bottom flask.

-

Add 1.5 mmol of pyruvic acid and 20 µL of TFA to the mixture and stir for 10 minutes at room temperature.

-

In a separate vessel, dissolve 1 mmol of 4-iodo-2-methylaniline in a minimal amount of acetic acid.

-

Add the aniline solution to the reaction mixture.

-

Reflux the resulting mixture for 12 hours.

-

After cooling, a precipitate should form. Filter the suspension and wash the collected solid with ethanol.

-

Purify the crude product by recrystallization from a mixture of dichloromethane and ethanol to yield the final compound.

Characterization: The structure of the synthesized compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[8]

Biological Activity and Mechanism of Action

Quinolone-3-carboxylic acids are well-established antibacterial agents that function by inhibiting bacterial DNA gyrase (a type II topoisomerase), thereby preventing DNA replication and repair.[1][8] The introduction of an iodine atom may enhance antimicrobial activity.[7]

Table 2: Potential Biological Activities of Quinolone Derivatives

| Activity | Target | Description | References |

| Antibacterial | DNA Gyrase, Topoisomerase IV | Potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria. | [9][10] |

| Anticancer | Eukaryotic Topoisomerases | Some derivatives show toxicity against tumor models by inhibiting human topoisomerases. | [1][2] |

| Antiviral | HIV-1 Integrase, HCV Polymerase | Certain quinolones have been reported to inhibit viral enzymes. | [1][2] |

Mechanism of Action: Inhibition of DNA Gyrase

The primary mechanism of antibacterial action for quinolones involves the stabilization of the DNA-DNA gyrase complex. This leads to the inhibition of DNA relegation, causing double-strand DNA breaks and ultimately cell death.

Caption: Inhibition of bacterial DNA gyrase by the quinolone compound.

Experimental Workflow for Synthesis and Evaluation

The development of new quinolone-based agents follows a structured workflow from synthesis to biological characterization.

Caption: General workflow for the synthesis and evaluation of quinolone agents.

Minimum Inhibitory Concentration (MIC) Assay Protocol

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Synthesized quinolone compound

-

Test microorganisms (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Incubator (35 ± 2°C)

Procedure:

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusted to a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL).[5]

-

Drug Dilution: Prepare a serial two-fold dilution of the synthesized quinolone compound in the 96-well plate using CAMHB.

-

Inoculation: Add the prepared inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (microorganism in broth without the drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[5]

References

- 1. Nonclassical biological activities of quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 3. mdpi.com [mdpi.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a quinolone derivative of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this compound, this document provides a comprehensive framework for its characterization. It outlines the general solubility characteristics of quinolone carboxylic acids, details a robust experimental protocol for determining solubility, and presents a logical workflow for this process. Furthermore, a representative signaling pathway for quinolone antibacterial agents is illustrated to provide context for its potential mechanism of action. This guide serves as a valuable resource for researchers initiating studies on this and structurally related compounds.

Introduction

Quinolone carboxylic acids are a significant class of synthetic compounds with a broad range of biological activities, most notably as antibacterial agents. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. The physicochemical properties of these compounds, particularly their solubility, are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing formulation development, bioavailability, and ultimately, therapeutic efficacy.

Predicted Solubility Profile and General Characteristics

Based on the general properties of quinolone carboxylic acids, this compound is expected to be a zwitterionic molecule. This characteristic suggests that its solubility will be significantly influenced by the pH of the medium, with increased solubility anticipated in both acidic and basic conditions compared to a neutral pH.

Hints from synthetic procedures for related iodo-quinoline derivatives suggest that Dimethyl Sulfoxide (DMSO) is a competent solvent for this class of compounds. However, for pharmaceutical applications, solubility in aqueous and physiologically relevant media is of paramount importance.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent/Medium | Predicted Solubility | Rationale |

| Water (neutral pH) | Low to Poor | Zwitterionic nature often leads to lower solubility at the isoelectric point. |

| Acidic Buffers (e.g., pH 1-4) | Moderate to High | Protonation of the carboxylic acid group can increase solubility. |

| Basic Buffers (e.g., pH 8-10) | Moderate to High | Deprotonation of the quinolone nitrogen can increase solubility. |

| Ethanol | Sparingly Soluble | Polarity is intermediate. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic, polar solvent capable of dissolving a wide range of compounds. |

| Methanol | Sparingly Soluble | Similar to ethanol. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1][2] The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents and buffer systems.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Solutions: Prepare the desired solvent systems (e.g., buffers at pH 2, 5, 7.4, and 9).

-

Addition of Compound: Add an excess amount of solid this compound to pre-weighed vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Dispensing Solvent: Add a known volume of the selected solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. For complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve of the compound in the respective solvent should be prepared for accurate quantification.

-

Data Analysis: Calculate the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent system.

Visualizing the Workflow and Potential Mechanism

Experimental Workflow for Solubility Determination

The logical flow of the solubility determination process is crucial for obtaining reliable and reproducible results.

Hypothetical Signaling Pathway for a Quinolone Antibacterial Agent

While the specific targets of this compound are yet to be elucidated, a generalized pathway for quinolone antibacterial action is presented below. This diagram illustrates the inhibition of bacterial DNA replication.

Conclusion

While direct quantitative solubility data for this compound is currently unavailable, this guide provides a robust framework for its experimental determination. By understanding the general characteristics of quinolone carboxylic acids and employing standardized protocols such as the shake-flask method, researchers can effectively characterize the physicochemical properties of this compound. The provided workflows and hypothetical pathway serve as valuable tools for planning and interpreting future studies, ultimately facilitating the development of novel therapeutic agents. It is recommended that the Biopharmaceutics Classification System (BCS) be considered once solubility and permeability data are generated to further guide drug development strategies.[3][4][5]

References

- 1. quora.com [quora.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 4. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biopharmaceutics Classification System (BCS) of Various Drug Substance - Pharmacy and Poisons Board [web.pharmacyboardkenya.org]

A Technical Guide to the Synthesis of Novel Quinolone-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Quinolone-3-carboxylic acids form the structural core of a major class of synthetic antibacterial agents. Since the discovery of nalidixic acid in 1962, extensive structural modifications have led to the development of highly potent fluoroquinolones like ciprofloxacin and levofloxacin.[1][2] These agents are critical in treating a wide range of bacterial infections.[3][4] However, the rise of antibiotic resistance necessitates the continuous development of novel derivatives with improved efficacy and pharmacokinetic profiles.[3][4][5] This guide provides an in-depth overview of the core synthetic methodologies, experimental protocols, and biological context for the synthesis of novel quinolone-3-carboxylic acids.

The essential pharmacophore for antibacterial activity consists of the 4-oxo-1,4-dihydroquinoline backbone with a carboxylic acid group at the C-3 position.[6][7] This 3-carboxylic acid moiety, along with the 4-carbonyl function, is believed to be critical for binding to the target enzymes, DNA gyrase and topoisomerase IV.[7]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[5][8] These enzymes are crucial for modulating DNA topology during replication, transcription, and repair.[5] Quinolones trap these enzymes in a complex with cleaved DNA, forming a ternary drug-enzyme-DNA complex.[6][8] This action converts the essential enzymes into toxic cellular poisons that lead to double-stranded DNA breaks, blockage of the replication fork, and ultimately, bacterial cell death.[3][4][6]

References

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 7. Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Potential of Iodo-Methyl-Quinolones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolone scaffold is a cornerstone in medicinal chemistry, renowned for its broad-spectrum antibacterial activity. The introduction of specific substituents, such as iodine and methyl groups, onto the quinolone core has been shown to modulate and enhance the biological activities of these compounds. This technical guide provides an in-depth exploration of the biological potential of iodo-methyl-quinolones, focusing on their antimicrobial and anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Antimicrobial Activity

Iodo-methyl-quinolones have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria, including challenging multidrug-resistant strains.

Quantitative Antimicrobial Data

The antimicrobial efficacy of iodo-methyl-quinolones is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-hydroxy-3-iodo-quinol-2-one | Methicillin-resistant Staphylococcus aureus (MRSA-1, Irish hospital isolate) | 0.097 | [1][2][3] |

| 4-hydroxy-3-iodo-quinol-2-one | Methicillin-resistant Staphylococcus aureus (distinct strain) | 0.049 | [1][2][3] |

| 4-hydroxy-3-iodo-quinol-2-one | Methicillin-resistant Staphylococcus aureus (non-typeable strain) | 0.049 | [1][2][3] |

Anticancer Activity

Emerging research has highlighted the potential of quinolone derivatives as anticancer agents. The incorporation of iodine and methyl groups can influence their cytotoxic and pro-apoptotic activities against various cancer cell lines.

Quantitative Anticancer Data

The anticancer potential is often evaluated by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cancer cell growth.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Quinolone Derivative 8i | Human Lung Carcinoma (A549) | 0.009 | [4] |

| Quinolone Derivative 8i | Human Promyelocytic Leukemia (HL-60) | 0.008 | [4] |

| Quinolone Derivative 8i | Human Cervical Cancer (Hela) | 0.010 | [4] |

| 4-hydroxyquinolone analogue 3g | Colon Cancer (HCT116) | Promising (Specific value not provided) | [5] |

| 4-phenylquinolin-2(1H)-one derivative 11e | Colon Cancer (COLO 205) | < 1 (Nanomolar potency) | [6] |

Mechanism of Action: Enzyme Inhibition

The primary antibacterial mechanism of quinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA cleavage complex, quinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Quantitative Enzyme Inhibition Data

The inhibitory activity against these enzymes is also measured by IC50 values.

| Compound | Enzyme | IC50 (µg/mL) | Reference |

| Sitafloxacin | E. faecalis DNA gyrase | 1.38 | [7] |

| Sitafloxacin | E. faecalis Topoisomerase IV | 1.42 | [7] |

| Levofloxacin | E. faecalis DNA gyrase | 28.1 | [7] |

| Levofloxacin | E. faecalis Topoisomerase IV | 8.49 | [7] |

| Ciprofloxacin | E. faecalis DNA gyrase | 27.8 | [7] |

| Ciprofloxacin | E. faecalis Topoisomerase IV | 9.30 | [7] |

| Gatifloxacin | E. faecalis DNA gyrase | 5.60 | [7] |

| Gatifloxacin | E. faecalis Topoisomerase IV | 4.24 | [7] |

| Compound 2a (Cyclic diphenylphosphonate) | E. coli DNA gyrase | 12.03 µM | [8] |

| Ciprofloxacin | E. coli DNA gyrase | 10.71 µM | [8] |

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate evaluation and comparison of the biological potential of novel compounds.

Synthesis of 4-Hydroxy-2-Quinolone Analogues

A general and efficient method for the synthesis of 4-hydroxy-2-quinolone derivatives involves the condensation of β-enaminones with diethyl malonate catalyzed by BiCl3 under microwave irradiation.[9]

General Procedure:

-

To a glass tube, add a 3:1 mixture of diethyl malonate and the appropriate β-enaminone in 1 mL of ethanol.

-

Add 0.2 mmol of BiCl3 to the reaction mixture.

-

Subject the reaction mixture to microwave irradiation for 5-13 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, add 5 mL of ethanol and recover the catalyst by filtration.

-

The crude product is then purified, typically by recrystallization.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in a sterile broth or saline and vortex to create a smooth suspension. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the iodo-methyl-quinolone in a suitable solvent. In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

-

Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth and inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Cytotoxicity Testing: MTT Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the iodo-methyl-quinolone compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compound).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Enzyme Inhibition Assay: DNA Gyrase Supercoiling Inhibition

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Protocol:

-

Reaction Setup: On ice, prepare a reaction mixture containing assay buffer (typically including Tris-HCl, KCl, MgCl2, DTT, and spermidine), relaxed pBR322 plasmid DNA, and ATP.

-

Compound Addition: Add various concentrations of the iodo-methyl-quinolone compound to the reaction tubes. Include a no-compound control.

-

Enzyme Addition: Initiate the reaction by adding a defined unit of DNA gyrase to each tube.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analysis: Analyze the DNA topology by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control. The IC50 is the concentration of the compound that inhibits 50% of the supercoiling activity.

Visualizations: Pathways and Workflows

Synthesis and Activity Screening Workflow

Caption: General workflow for the synthesis and biological screening of iodo-methyl-quinolones.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Caption: Inhibition of bacterial DNA gyrase by iodo-methyl-quinolones.

Potential Anticancer Mechanism: Induction of Apoptosis

Caption: A potential intrinsic apoptosis pathway induced by iodo-methyl-quinolones.

Conclusion

Iodo-methyl-quinolones represent a promising class of compounds with significant biological potential. Their potent antimicrobial activity, particularly against resistant pathogens like MRSA, and their emerging anticancer properties warrant further investigation. The structure-activity relationship of these compounds is complex, with the position and nature of the iodo and methyl substituents playing a crucial role in their biological effects. The detailed protocols and compiled data in this guide are intended to facilitate further research and development of iodo-methyl-quinolones as novel therapeutic agents. Future studies should focus on elucidating the specific signaling pathways involved in their anticancer activity and optimizing their pharmacokinetic and pharmacodynamic profiles to translate their in vitro potential into clinical applications.

References

- 1. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Substituted Quinolone Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Serendipity to Scaffold

The story of quinolone carboxylic acids begins not with a targeted design, but with a fortuitous discovery. In the late 1950s, during an attempt to synthesize the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[1] This unexpected molecule exhibited modest antibacterial properties and became the lead structure for further investigation.[1] This initial discovery led to the synthesis of nalidixic acid, the first-generation quinolone, introduced clinically in 1962 for treating urinary tract infections.[2] While effective against many Gram-negative bacteria, its spectrum was limited. The true potential of the quinolone scaffold was unlocked in subsequent decades with the introduction of a fluorine atom at the C-6 position and a piperazine ring at C-7, giving rise to the highly potent and broad-spectrum fluoroquinolones like norfloxacin and ciprofloxacin.[3][4] These modifications dramatically enhanced antibacterial potency and expanded the spectrum to include Gram-positive and atypical pathogens.[3][4] This guide provides an in-depth overview of the core technical aspects of substituted quinolone carboxylic acid discovery, from their mechanism of action to synthesis and biological evaluation.

Mechanism of Action: Poisoning Bacterial DNA Replication

Quinolone antibiotics are bactericidal agents that exert their effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are crucial for managing DNA topology—supercoiling, knotting, and tangling—during replication, transcription, and repair.[8]

Quinolones function by stabilizing a transient intermediate state where the enzyme has cleaved the DNA strands. This forms a ternary drug-enzyme-DNA complex, which converts these essential enzymes into cellular toxins that create permanent double-stranded DNA breaks.[5][9] The accumulation of these breaks triggers the SOS response and other DNA repair pathways, ultimately leading to bacterial cell death.[5]

-

DNA Gyrase (GyrA and GyrB subunits): This enzyme introduces negative supercoils into bacterial DNA, a process vital for initiating DNA replication. In most Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[7]

-

Topoisomerase IV (ParC and ParE subunits): This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing them to segregate into daughter cells. In many Gram-positive bacteria, topoisomerase IV is the preferential target.[2][9]

The ability of newer generation fluoroquinolones to effectively inhibit both enzymes contributes to their enhanced potency and a lower frequency of resistance development.[9][10]

Caption: Mechanism of action of quinolone carboxylic acids in a bacterial cell.

Structure-Activity Relationships (SAR)

The biological activity of quinolones is highly dependent on the substituents at various positions of the core bicyclic ring structure. The 3-carboxylic acid group, together with the 4-carbonyl function, is considered critical for binding to the DNA gyrase-DNA complex.[11][12]

-

N-1 Position: Substitution with small alkyl groups, such as ethyl or cyclopropyl, is crucial for antibacterial activity. The cyclopropyl group, as seen in ciprofloxacin, often confers superior potency.[3]

-

C-3 Carboxylic Acid: This group is essential for inhibiting DNA gyrase and for the overall antibacterial effect.[8][11] Modification of this group generally leads to a significant loss of activity.[11]

-

C-6 Position: The introduction of a fluorine atom at this position, a hallmark of the fluoroquinolones, dramatically increases antibacterial potency by enhancing both cell penetration and DNA gyrase complex binding.[3]

-

C-7 Position: Substitutions with nitrogen-containing heterocyclic rings, such as piperazine (in ciprofloxacin and norfloxacin) or methylpiperazine, are vital for broadening the antibacterial spectrum, improving potency against Pseudomonas aeruginosa, and influencing pharmacokinetic properties.[3][12]

-

C-8 Position: A methoxy group at the C-8 position can increase stability against UV light degradation and modulate activity.[13]

Synthesis Strategies

Several synthetic routes have been developed to construct the quinolone core. The Gould-Jacobs reaction is one of the most widely used and versatile methods.[7][13]

Caption: Generalized workflow for the Gould-Jacobs synthesis of quinolones.

Experimental Protocols

Protocol 1: Synthesis via Gould-Jacobs Reaction

This protocol describes a general procedure for the synthesis of a 4-hydroxy-3-carboethoxyquinoline intermediate.[11][12][14]

Step 1: Condensation

-

Combine equimolar amounts of a substituted aniline and diethyl ethoxymethylenemalonate in a round-bottom flask.

-

Heat the mixture at 100-120°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture. The resulting anilidomethylenemalonate intermediate may crystallize upon cooling or can be precipitated by the addition of a non-polar solvent like hexane.

-

Collect the solid product by filtration and wash with cold solvent. The crude intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization

-

Dissolve the anilidomethylenemalonate intermediate from Step 1 in a high-boiling point solvent, such as diphenyl ether (typically 5-10 mL per gram of intermediate).

-

Heat the solution to a vigorous reflux (approximately 250-260°C) in a flask equipped with a reflux condenser. Maintain reflux for 30-60 minutes.

-

Cool the reaction mixture to room temperature. The cyclized product, a 4-hydroxy-3-carboethoxyquinoline, should precipitate.

-

Add a non-polar solvent like cyclohexane or hexane to facilitate complete precipitation of the product and to help remove the diphenyl ether.

-

Collect the solid product by vacuum filtration, wash thoroughly with the non-polar solvent, and dry under vacuum.

Step 3: Saponification (Hydrolysis)

-

Suspend the 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

-

Heat the mixture to reflux for 1-2 hours until hydrolysis is complete, as monitored by TLC.

-

Cool the reaction mixture and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3 to precipitate the quinolone-3-carboxylic acid.

-

Collect the solid product by filtration, wash with cold water until the washings are neutral, and dry.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against aerobic bacteria, harmonized from CLSI and ISO standards.[5][8][15][16][17]

-

Preparation of Materials:

-

Test Compound: Prepare a stock solution of the quinolone derivative in a suitable solvent (e.g., DMSO). Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve twice the highest concentration to be tested.

-

Bacterial Inoculum: Select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

-

-

Microtiter Plate Preparation (Serial Dilution):

-

Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.[5]

-

Add 200 µL of the prepared quinolone stock solution to the wells in the first column.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well (final volume will be 200 µL).

-

Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[5]

-

-

Reading and Interpretation:

-

After incubation, visually inspect the plates for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the quinolone derivative at which there is no visible growth.[5]

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of compounds against DNA gyrase.[10][18][19]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the following components in an appropriate assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, spermidine):

-

Relaxed plasmid DNA (e.g., pBR322) as the substrate.

-

ATP.

-

Purified DNA gyrase enzyme (subunits A and B).

-

-

Inhibition Assay:

-

Dispense the reaction mixture into microcentrifuge tubes.

-

Add varying concentrations of the test quinolone compound (or DMSO for the control) to the tubes.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.

-

-

Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

-

Analysis by Agarose Gel Electrophoresis:

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the different topological forms of the plasmid DNA. Supercoiled DNA migrates faster through the gel than relaxed DNA.

-

Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.

-

-

Data Interpretation:

-

In the absence of an inhibitor, the relaxed plasmid will be converted to its supercoiled form.

-

In the presence of an effective inhibitor, the conversion to the supercoiled form will be reduced or absent.

-

The 50% inhibitory concentration (IC₅₀) is the drug concentration that reduces the enzymatic supercoiling activity by 50% compared to the drug-free control. This can be quantified by densitometry of the DNA bands.[10]

-

Quantitative Data Presentation

The following tables summarize the antibacterial activity (MIC) and enzyme inhibitory activity (IC₅₀) for several key quinolone carboxylic acid derivatives.

Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) of Selected Quinolones

| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |

| Norfloxacin | 1.172[20] | ≤1.0 | 0.1 - >1000 |

| Ciprofloxacin | 0.5 | ≤0.06 | 0.26[20] |

| Ofloxacin | - | - | 3.33[20] |

| Levofloxacin | - | ≤0.03 | - |

| Gatifloxacin | - | ≤0.015 | - |

| Moxifloxacin | 0.049[20] | - | - |

Data compiled from multiple sources for illustrative purposes. Specific values can vary based on the bacterial strain and testing conditions.

Table 2: 50% Inhibitory Concentrations (IC₅₀, µg/mL) Against Bacterial Topoisomerases

| Compound | S. aureus DNA Gyrase | S. aureus Topo IV | E. faecalis DNA Gyrase | E. faecalis Topo IV |

| Ciprofloxacin | - | 2.5[2] | 27.8[10] | 9.30[10] |

| Levofloxacin | - | 2.3[2] | 28.1[10] | 8.49[10] |

| Sparfloxacin | - | 7.4[2] | 25.7[10] | 19.1[10] |

| Gatifloxacin | - | - | 5.60[10] | 4.24[10] |

| Tosufloxacin | - | 1.8[2] | 11.6[10] | 3.89[10] |

| Sitafloxacin | - | - | 1.38[10] | 1.42[10] |

Data compiled from multiple sources. Note that in S. aureus, Topoisomerase IV is generally the more sensitive target, reflected by lower IC₅₀ values.[2][9]

Conclusion and Future Directions

The discovery of substituted quinolone carboxylic acids represents a landmark in the history of antimicrobial chemotherapy. From the initial serendipitous finding of nalidixic acid, medicinal chemistry efforts have evolved this scaffold into a class of broad-spectrum agents that are indispensable in modern medicine. A deep understanding of their mechanism of action, structure-activity relationships, and synthesis is fundamental for drug development professionals. However, the rise of quinolone-resistant bacterial strains poses a significant threat to their clinical utility.[5][9] Future research must focus on designing novel derivatives that can overcome existing resistance mechanisms, for instance, by identifying compounds that effectively inhibit both wild-type and mutated topoisomerases or possess dual-targeting capabilities.[6] The exploration of hybrid molecules that combine the quinolone core with other pharmacophores to create agents with multiple mechanisms of action is also a promising strategy to combat the growing challenge of antibiotic resistance.

References

- 1. Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV purified from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of first ever 4-quinolone-3-carboxylic acid-appended spirooxindole-pyrrolidine derivatives and their biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. benchchem.com [benchchem.com]

- 5. journals.asm.org [journals.asm.org]

- 6. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. ibg.kit.edu [ibg.kit.edu]

- 15. protocols.io [protocols.io]

- 16. EUCAST: MIC Determination [eucast.org]

- 17. DNA Gyrase as a Target for Quinolones | MDPI [mdpi.com]

- 18. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

Characterization of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolone carboxylic acids are a well-established class of compounds with significant biological activities, most notably as antibacterial agents that target DNA gyrase and topoisomerase IV. The substitution pattern on the quinolone ring system plays a crucial role in modulating their potency, selectivity, and pharmacokinetic properties. This technical guide focuses on the characterization of a specific derivative, 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Due to the limited availability of direct experimental data, this document outlines a proposed synthesis pathway from its ethyl ester and presents a predictive characterization of its physicochemical and spectral properties based on established knowledge of similar structures.

Physicochemical Properties

The following table summarizes the known properties of the ethyl ester precursor and the predicted properties for the target carboxylic acid.

| Property | Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | This compound (Predicted) |

| Molecular Formula | C13H12INO3[1] | C11H8INO3 |

| Molecular Weight | 357.14 g/mol [1] | 329.09 g/mol |

| Appearance | Solid | Solid |

| Melting Point | >300 °C[1] | Likely high, with decomposition |

| Solubility | Sparingly soluble in common organic solvents | Likely soluble in alkaline aqueous solutions and polar aprotic solvents (e.g., DMSO, DMF) |

| CAS Number | 951006-39-6[1] | Not available |

Synthesis

The synthesis of this compound can be achieved through the hydrolysis of its corresponding ethyl ester, Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. Both acidic and basic hydrolysis methods are commonly employed for the saponification of quinolone esters.

Experimental Protocol: Alkaline Hydrolysis

A general and often preferred method for the hydrolysis of quinolone ethyl esters is through alkaline hydrolysis, as it is typically an irreversible reaction.

Materials:

-

Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or a mixture of water and a co-solvent like THF or methanol

-

Hydrochloric acid (HCl) for acidification

-

Distilled water

Procedure:

-

Suspend Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate in a suitable solvent such as ethanol or a mixture of water and methanol.

-

Add an aqueous solution of sodium hydroxide (typically 1-2 M) in excess.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting ester spot), cool the mixture to room temperature.

-

If a precipitate of the sodium salt of the carboxylic acid forms, it can be filtered. Otherwise, the solvent is typically removed under reduced pressure.

-

Dissolve the residue in water and acidify the solution with dilute hydrochloric acid to a pH of approximately 2-3.

-

The carboxylic acid will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

References

An In-depth Technical Guide on 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is limited in publicly available literature. This guide has been compiled using information on structurally related compounds, particularly its ethyl ester, to provide a foundational understanding and a framework for future research.

Abstract

This technical guide provides a comprehensive overview of this compound as a research chemical. Quinolone carboxylic acids are a significant class of compounds in medicinal chemistry, known for their broad spectrum of biological activities.[1] This document consolidates available data on related structures to project the physicochemical properties, outline a plausible synthetic route, and discuss potential biological applications of the title compound. Detailed hypothetical experimental protocols and visualizations of synthetic and signaling pathways are provided to facilitate further research and development.

Introduction

The quinoline scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.[1] The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety, in particular, is the core structure of quinolone antibiotics, which act by inhibiting bacterial DNA gyrase.[2] The introduction of various substituents onto this core structure allows for the modulation of biological activity, potency, and pharmacokinetic properties. Halogenation, especially with iodine, has been shown to enhance the antimicrobial properties of certain organic molecules.[3] The presence of an iodo group at the 6-position and a methyl group at the 8-position of the quinoline ring is anticipated to confer unique chemical and biological characteristics to the title compound, making it a person of interest for novel drug discovery.

Physicochemical Properties

Table 1: Physicochemical Properties of Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

| Property | Value | Source |

| CAS Number | 951006-39-6 | [4] |

| Molecular Formula | C13H12INO3 | [4] |

| Molecular Weight | 357.14 g/mol | [4] |

| Melting Point | >300°C | [4] |

| XLogP3 | 3 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 |

Synthesis

A plausible and widely used method for the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids is the Gould-Jacobs reaction.[5][6][7] This reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by thermal cyclization.[7] Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.[8]

For the synthesis of this compound, the proposed starting material would be 4-iodo-2-methylaniline. The overall synthetic workflow is depicted below.

Experimental Protocols

Synthesis of this compound (Hypothetical Protocol)

This protocol is based on the general principles of the Gould-Jacobs reaction.[7][8]

Step 1: Synthesis of Diethyl 2-(((4-iodo-2-methylphenyl)amino)methylene)malonate (Intermediate C)

-

In a round-bottom flask, combine 4-iodo-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 120°C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, remove the ethanol byproduct under reduced pressure to yield the crude anilidomethylenemalonate intermediate.

Step 2: Synthesis of Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (Compound D)

-

Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to 250-260°C for 30-60 minutes. Monitor the cyclization by TLC.

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.[3]

Step 3: Synthesis of this compound (Target Compound E)

-

Suspend the ethyl ester from Step 2 in a 2N aqueous solution of sodium hydroxide.[8]

-

Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).[8]

-

Cool the reaction mixture to room temperature and filter to remove any unreacted starting material.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 4 to precipitate the carboxylic acid.[8]

-

Filter the precipitate, wash thoroughly with water, and dry under vacuum to obtain the final product.

Potential Biological Activity and Signaling Pathways

Quinolone carboxylic acids are well-established as potent antibacterial agents.[9][10] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, and repair.[2] The introduction of an iodine atom may enhance this activity.[3] Furthermore, various quinoline derivatives have demonstrated a broad range of biological activities, including anticancer and antiviral properties.

Potential Antimicrobial Action

The core structure of the target compound is analogous to that of quinolone antibiotics. Therefore, it is hypothesized that this compound could exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[11][12]

Experimental Protocol for Antimicrobial Activity Screening (Hypothetical)

Determination of Minimum Inhibitory Concentration (MIC)

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

While direct experimental data on this compound is scarce, its chemical structure suggests it is a promising candidate for research in medicinal chemistry. Based on the known activities of related quinolone carboxylic acids, this compound is predicted to possess significant antimicrobial properties. The synthetic route outlined, based on the Gould-Jacobs reaction, provides a viable method for its preparation. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to explore its full therapeutic potential. This guide serves as a foundational resource to stimulate and direct future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. echemi.com [echemi.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro activity of CI-934, a quinolone carboxylic acid active against gram-positive and -negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

Methodological & Application

Synthesis Protocol for 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a quinolone derivative of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Gould-Jacobs reaction, followed by ester hydrolysis.

Overview of the Synthesis

The synthesis of this compound is a three-step process commencing with the condensation of 4-iodo-2-methylaniline with diethyl ethoxymethylenemalonate (DEEM). The resulting intermediate undergoes a high-temperature intramolecular cyclization to form the corresponding ethyl ester. The final step involves the hydrolysis of the ethyl ester to yield the target carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-(((4-iodo-2-methylphenyl)amino)methylene)malonate (Intermediate 1)

This initial step involves the condensation of 4-iodo-2-methylaniline with diethyl ethoxymethylenemalonate.

Materials:

-

4-iodo-2-methylaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Round-bottom flask

-

Heating mantle or oil bath

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, combine 4-iodo-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture with stirring at 110-120°C for 2 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the resulting crude diethyl 2-(((4-iodo-2-methylphenyl)amino)methylene)malonate can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (Ester Intermediate)

This step involves the thermal cyclization of the intermediate from Step 1. A high-boiling point solvent is used to achieve the necessary reaction temperature.

Materials:

-

Diethyl 2-(((4-iodo-2-methylphenyl)amino)methylene)malonate (crude from Step 1)

-

Dowtherm A or diphenyl ether

-

High-temperature reaction setup with a reflux condenser

-

Hexane

Procedure:

-

Place the crude diethyl 2-(((4-iodo-2-methylphenyl)amino)methylene)malonate into a reaction flask equipped with a reflux condenser.

-

Add a high-boiling solvent such as Dowtherm A (approximately 10 mL per gram of intermediate).

-

Heat the mixture to 250°C and maintain this temperature for 3-5 hours.[1][2]

-

Monitor the completion of the reaction by TLC.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Add hexane to the cooled mixture to precipitate the product.

-

Collect the solid product by filtration and wash with hexane to remove the high-boiling solvent.

-

The crude ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can be purified by recrystallization from a suitable solvent like ethanol. A similar synthesis of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate reported a yield of 95.1%.[1][2]

Step 3: Synthesis of this compound (Target Compound)

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Materials:

-

Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

1 M Sodium hydroxide (NaOH) solution

-

Isopropanol

-

Concentrated hydrochloric acid (HCl)

-

Reaction flask with a reflux condenser

Procedure:

-

Suspend the ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate in a mixture of isopropanol and 1 M aqueous NaOH solution.

-

Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete, as monitored by TLC.[3]

-

After cooling the reaction mixture to room temperature, acidify it with concentrated HCl to a pH of approximately 2-3.

-

The precipitated solid is the target compound, this compound.

-

Collect the product by filtration, wash with water, and dry under vacuum. A similar hydrolysis of a methyl quinolone carboxylate reported a yield of 68%.[3]

Data Presentation

| Step | Reaction | Key Reagents | Conditions | Representative Yield |

| 1 | Condensation | 4-iodo-2-methylaniline, Diethyl ethoxymethylenemalonate | 110-120°C, 2 hours | ~Quantitative (used crude) |

| 2 | Cyclization | Diethyl 2-(((4-iodo-2-methylphenyl)amino)methylene)malonate, Dowtherm A | 250°C, 3-5 hours | 95.1%[1][2] |

| 3 | Hydrolysis | Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, NaOH, HCl | Reflux, 2-3 hours | 68%[3] |

Synthesis Workflow

Caption: Synthesis pathway for this compound.

References

Application Notes and Protocols: Synthesis of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid via the Gould-Jacobs Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the synthesis of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a substituted quinolone carboxylic acid, utilizing the Gould-Jacobs reaction. Quinolone scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of therapeutic agents.[1][2] This protocol outlines a classical thermal cyclization approach, which is a robust and well-established method for the preparation of 4-hydroxyquinoline derivatives.[3][4][5] The procedure involves the condensation of 4-Iodo-2-methylaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization and subsequent saponification of the resulting ester. While modern adaptations using microwave irradiation exist to improve reaction times and yields, this note focuses on the conventional thermal method.[1][2]

Introduction to the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a fundamental and versatile organic synthesis method for the preparation of quinolines, specifically 4-hydroxyquinoline derivatives.[3][4] The reaction sequence typically begins with the condensation of an aniline derivative with an alkoxymethylenemalonate ester, such as DEEM. This is followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[1] Subsequent hydrolysis (saponification) of the ester group at the 3-position yields the corresponding carboxylic acid.[3][4] The Gould-Jacobs reaction is particularly effective for anilines that possess electron-donating groups.[3] The resulting 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is a key pharmacophore in many antibacterial agents.

Reaction Scheme